Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate is a chemical compound that features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and a difluoroacetate group at the 4 position
Mechanism of Action
- The primary target of this compound is likely voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 2 and 6 positions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of Difluoroacetate Group: The brominated pyridine is then reacted with ethyl difluoroacetate under suitable conditions to introduce the difluoroacetate group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new compound with the bromine atoms replaced by the desired substituents.
Scientific Research Applications
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated pyridines with biological molecules.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate can be compared with similar compounds such as:
2,6-Dibromopyridine: Lacks the difluoroacetate group, making it less reactive in certain chemical reactions.
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.
Ethyl 2-(2,6-difluoropyridin-4-yl)-2,2-difluoroacetate:
The uniqueness of this compound lies in its specific combination of bromine and difluoroacetate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIOZXCHIDSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC(=C1)Br)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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